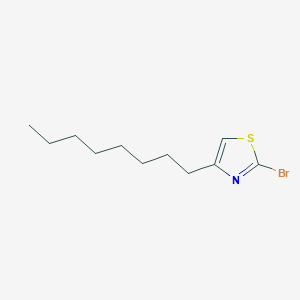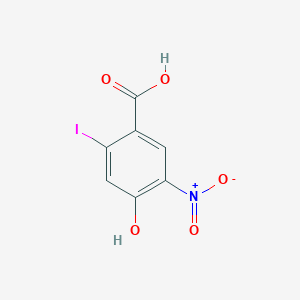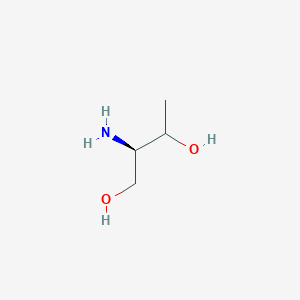
(2R)-2-Aminobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminobutane-1,3-diol typically involves the reduction of 2-nitrobutane-1,3-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-30°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-nitrobutane-1,3-diol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Aminobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2R)-2-Aminobutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which (2R)-2-Aminobutane-1,3-diol exerts its effects involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Aminobutane-1,3-diol: The enantiomer of (2R)-2-Aminobutane-1,3-diol, which has different stereochemistry.
2-Aminobutane-1,4-diol: A structural isomer with a different arrangement of atoms.
2-Aminopentane-1,3-diol: A homolog with an additional carbon atom in the chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. This makes it particularly valuable in the synthesis of chiral drugs and in studies of stereochemistry.
Propiedades
Fórmula molecular |
C4H11NO2 |
|---|---|
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
(2R)-2-aminobutane-1,3-diol |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3?,4-/m1/s1 |
Clave InChI |
MUVQIIBPDFTEKM-SRBOSORUSA-N |
SMILES isomérico |
CC([C@@H](CO)N)O |
SMILES canónico |
CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


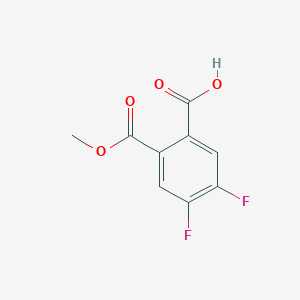
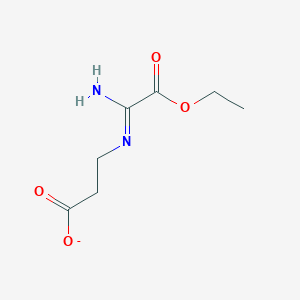
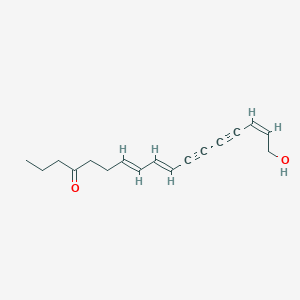

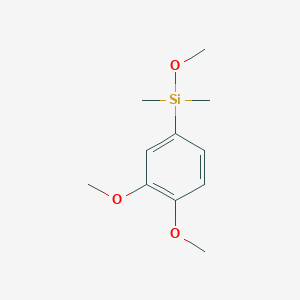

![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
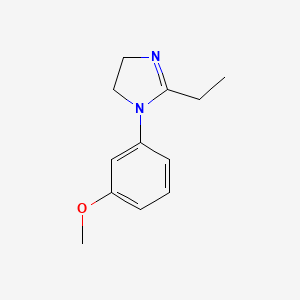
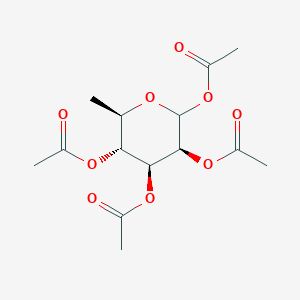
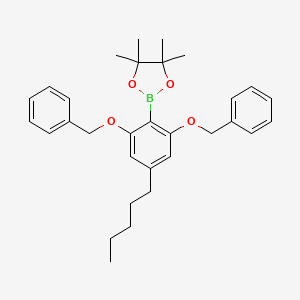
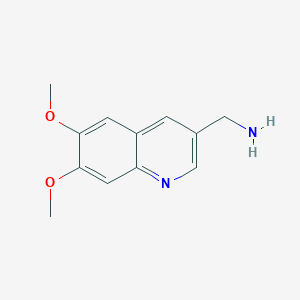
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
